N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide
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Overview
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that features a benzodioxole moiety, an oxazolidine ring, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Oxazolidine Ring Formation: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide: Unique due to its combination of benzodioxole, oxazolidine, and morpholine moieties.
Other Benzodioxole Derivatives: Often used as enzyme inhibitors and have similar biological activities.
Oxazolidine Derivatives: Known for their antimicrobial properties.
Morpholine Derivatives: Commonly used in pharmaceuticals for their ability to enhance drug solubility and stability.
Uniqueness
The uniqueness of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide lies in its multi-functional structure, which allows it to interact with multiple biological targets and pathways, making it a versatile compound for various applications .
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O7/c26-19(22-4-1-5-24-6-9-29-10-7-24)20(27)23-13-18-25(8-11-30-18)21(28)15-2-3-16-17(12-15)32-14-31-16/h2-3,12,18H,1,4-11,13-14H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZANNVTKMWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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